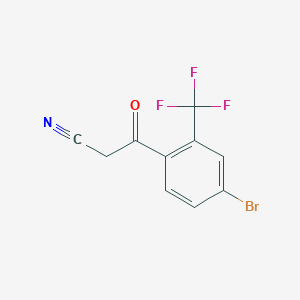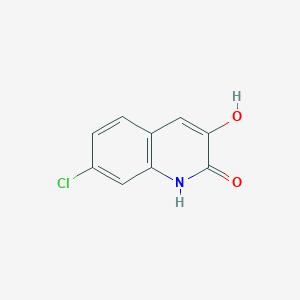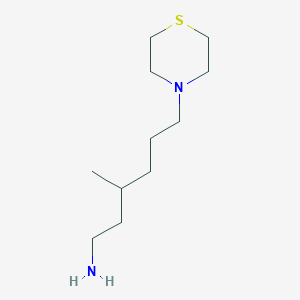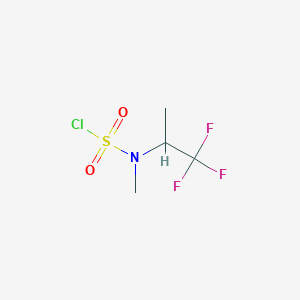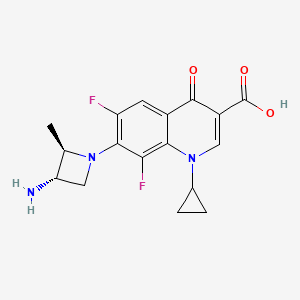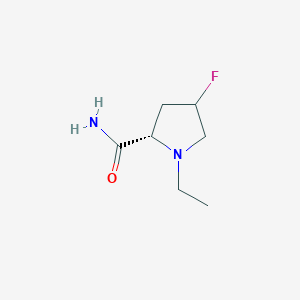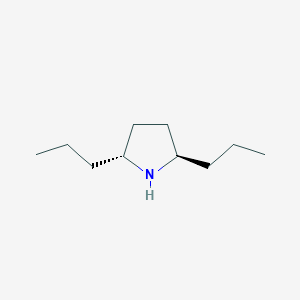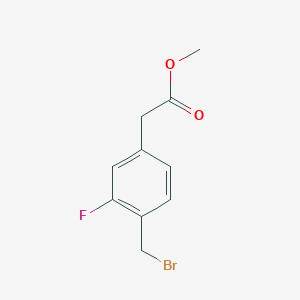
Methyl 4-(bromomethyl)-3-fluorophenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(bromomethyl)-3-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-3-fluorophenylacetate typically involves the bromination of a precursor compound, such as 4-methyl-3-fluorophenylacetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 4-(bromomethyl)-3-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学研究应用
Methyl 4-(bromomethyl)-3-fluorophenylacetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the design of molecules with anti-inflammatory, anti-cancer, or anti-viral properties.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of Methyl 4-(bromomethyl)-3-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
4-Bromomethyl-7-methoxycoumarin: Contains a coumarin ring instead of a phenyl ring, leading to different chemical properties and uses.
Methyl 4-bromobenzoate: Similar ester functionality but without the bromomethyl group, resulting in different reactivity.
Uniqueness
Methyl 4-(bromomethyl)-3-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C10H10BrFO2 |
|---|---|
分子量 |
261.09 g/mol |
IUPAC 名称 |
methyl 2-[4-(bromomethyl)-3-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5-6H2,1H3 |
InChI 键 |
NWAOHHXNRPBVII-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC(=C(C=C1)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


